Product packaging for (4-(Hydroxyamino)phenyl)methanol(Cat. No.:CAS No. 99237-42-0)

(4-(Hydroxyamino)phenyl)methanol

Cat. No.: B13144908
CAS No.: 99237-42-0
M. Wt: 139.15 g/mol
InChI Key: OFZOEIARFVUPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Arylhydroxylamine Chemistry

Arylhydroxylamines are a significant class of organic compounds that serve as important intermediates in various chemical transformations. They are known for their role as precursors in the synthesis of a wide array of nitrogen-containing compounds, including nitrosoarenes, anilines, and azoxybenzenes. The presence of both an electron-donating hydroxymethyl group and the versatile hydroxylamine (B1172632) functionality on the same aromatic ring in (4-(Hydroxyamino)phenyl)methanol provides a unique platform for studying the interplay of these groups and their influence on the molecule's reactivity.

The N-O bond in arylhydroxylamines is relatively weak, making them susceptible to a variety of reactions, including rearrangements and oxidations. This inherent reactivity is a key aspect of their utility in synthetic organic chemistry. Research in this area often focuses on controlling the reaction pathways to achieve selective transformations, and this compound presents a specific substrate for such investigations.

Research Trajectory and Contemporary Relevance

Historically, research on arylhydroxylamines has been driven by their involvement in metabolic pathways and their potential as synthons in organic chemistry. The contemporary relevance of compounds like this compound lies in their potential application in the development of novel synthetic methodologies. For instance, the selective transformation of the hydroxylamine or hydroxymethyl group in the presence of the other is a synthetic challenge that continues to drive research.

The study of arylhydroxylamines is also pertinent to medicinal chemistry, as this functional group can be found in or serve as a precursor to biologically active molecules. While this article will not delve into specific therapeutic applications, the fundamental understanding of the chemistry of this compound contributes to the broader knowledge base that underpins drug discovery and development.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below, based on available chemical data. orgsyn.org

PropertyValue
IUPAC Name This compound
Synonyms p-hydroxylaminobenzyl alcohol, [4-(Hydroxyamino)phenyl]methanol
CAS Number 99237-42-0
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Not explicitly documented in readily available sources
Melting Point Not explicitly documented in readily available sources
Solubility Not explicitly documented in readily available sources
XLogP3 0.8

This table is interactive. You can sort the data by clicking on the column headers.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and common method for the preparation of arylhydroxylamines is the selective reduction of the corresponding nitro compound. In this case, the starting material would be 4-nitrobenzyl alcohol.

The selective reduction of a nitro group to a hydroxylamine in the presence of other reducible functional groups, such as the benzyl (B1604629) alcohol in this case, requires careful selection of the reducing agent and reaction conditions. Common methods for this transformation include catalytic hydrogenation using specific catalysts and promoters, or the use of stoichiometric reducing agents.

For example, the catalytic hydrogenation of nitroarenes to N-arylhydroxylamines can be achieved using catalysts like platinum on carbon (Pt/C) in the presence of additives that modify the catalyst's selectivity. nih.gov One study describes the use of 4-(dimethylamino)pyridine (DMAP) as an additive to enhance both the activity and selectivity for the formation of N-arylhydroxylamines during the hydrogenation of nitroarenes. nih.gov Another approach involves the use of reducing agents like zinc dust in a neutral medium, such as an ammonium (B1175870) chloride solution.

A potential synthetic route for this compound is illustrated below:

Starting Material: 4-Nitrobenzyl alcohol (C₇H₇NO₃) nih.govTarget Compound: this compound (C₇H₉NO₂) orgsyn.org

Reaction: Reduction of the nitro group.

This transformation requires a mild reducing agent that will not further reduce the hydroxylamine to an amine or affect the benzyl alcohol group. The choice of solvent can also play a crucial role in the reaction's outcome. nih.gov

Research Findings and Applications

While specific research articles focusing solely on this compound are scarce, the broader context of arylhydroxylamine chemistry provides insights into its potential research applications.

Arylhydroxylamines are valuable intermediates in organic synthesis. They can be oxidized to nitroso compounds or reduced to amines. A significant reaction of arylhydroxylamines is the Bamberger rearrangement, where they rearrange in the presence of aqueous acid to form aminophenols. For this compound, this rearrangement would be a subject of interest to study the regioselectivity of the hydroxylation on the aromatic ring.

Furthermore, arylhydroxylamines can undergo condensation reactions and can be used in the synthesis of heterocyclic compounds. The presence of the hydroxymethyl group in this compound offers an additional site for chemical modification, allowing for the synthesis of more complex molecules. For instance, the hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid, or it could be converted into a leaving group for nucleophilic substitution reactions, all while potentially preserving the hydroxylamine functionality for subsequent transformations.

The study of such bifunctional molecules is crucial for developing selective synthetic strategies and for understanding the electronic and steric effects that govern their reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B13144908 (4-(Hydroxyamino)phenyl)methanol CAS No. 99237-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99237-42-0

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

[4-(hydroxyamino)phenyl]methanol

InChI

InChI=1S/C7H9NO2/c9-5-6-1-3-7(8-10)4-2-6/h1-4,8-10H,5H2

InChI Key

OFZOEIARFVUPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NO

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxyamino Phenyl Methanol

Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-NHOH) is the more complex and reactive center of the molecule, participating in a diverse range of transformations including oxidations, nucleophilic and electrophilic reactions, condensations, and rearrangements.

Oxidation Pathways and Mechanisms

The oxidation of arylhydroxylamines is a facile process that typically leads to the corresponding nitroso compounds. In the case of (4-(Hydroxyamino)phenyl)methanol, oxidation converts the hydroxylamine group to a nitroso group, yielding (4-(nitrosophenyl))methanol. This transformation involves the removal of two hydrogen atoms from the hydroxylamine moiety.

Common oxidizing agents for this conversion include sodium dichromate (Na₂Cr₂O₇) in an acidic medium or Caro's acid (peroxymonosulfuric acid). wikipedia.org The reaction with sodium dichromate proceeds rapidly, often at low temperatures, to prevent further oxidation or side reactions. orgsyn.org The general mechanism involves the formation of a chromate (B82759) ester intermediate, followed by elimination to give the nitroso product. The oxidation is often exothermic, and temperature control is crucial to ensure a good yield of the desired nitrosobenzene (B162901) derivative. orgsyn.org

Table 1: Oxidation of Phenylhydroxylamine Derivatives

Starting Material Oxidizing Agent Product Reference
β-Phenylhydroxylamine Sodium dichromate (Na₂Cr₂O₇) / H₂SO₄ Nitrosobenzene orgsyn.org
Phenylhydroxylamine Peroxymonosulfuric acid (Caro's acid) Nitrosobenzene wikipedia.org
Phenylhydroxylamine Peracetic acid Nitrosobenzene orgsyn.org

The resulting nitroso compounds, like nitrosobenzene, are distinctive dark green species in their monomeric form and exist in equilibrium with a pale yellow diamagnetic dimer in the solid state. wikipedia.org

Nucleophilic and Electrophilic Reactions of the N-OH Group

The hydroxylamine group is an ambident nucleophile, possessing two potential nucleophilic centers: the nitrogen atom and the oxygen atom. researchgate.netrsc.org The site of reaction is dependent on the nature of the electrophile and the reaction conditions.

Nucleophilic Reactivity: Generally, alkylation reactions with alkyl halides occur preferentially at the more nucleophilic nitrogen atom. wikipedia.org In contrast, acylation and phosphorylation reactions tend to occur at the oxygen atom, particularly with "harder" electrophiles. rsc.org For this compound, reaction with an alkyl halide would likely yield an N-alkyl-N-(4-(hydroxymethyl)phenyl)hydroxylamine, whereas reaction with an acyl chloride would produce the corresponding O-acyl hydroxylamine ester. The nucleophilicity of the nitrogen is enhanced by the presence of the adjacent oxygen atom. quora.com

Electrophilic Reactivity: The hydroxylamine moiety can also serve as an electrophilic source of nitrogen, particularly when the hydroxyl group is converted into a good leaving group. wiley-vch.dewikipedia.org Reagents derived from hydroxylamines, such as O-sulfonyl or O-acyl derivatives, can react with carbon nucleophiles like Grignard reagents or organozinc compounds to form new C-N bonds. wiley-vch.de This type of reaction, known as electrophilic amination, involves the formal transfer of an "NR₂⁺" synthon. wiley-vch.de

Condensation Reactions with Carbonyl Compounds

Like other primary hydroxylamines, this compound undergoes condensation reactions with aldehydes and ketones to form oximes. wikipedia.orgbritannica.com This reaction involves nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. youtube.com The reaction is typically carried out in a weakly acidic medium, which serves to activate the carbonyl group toward nucleophilic attack without fully protonating the hydroxylamine. youtube.com

The reaction of this compound with an aldehyde (R'CHO) or a ketone (R'R''CO) would produce the corresponding aldoxime or ketoxime, respectively. These reactions are generally reversible.

A related and important class of compounds, nitrones, can be formed through the condensation of N-substituted hydroxylamines with carbonyl compounds or by the oxidation of secondary hydroxylamines. wikipedia.orgnih.gov Nitrones are functional groups with the general structure R₁R₂C=N⁺(O⁻)R₃ and are valuable as 1,3-dipoles in cycloaddition reactions for the synthesis of heterocyclic compounds. wikipedia.org While direct condensation of this compound with a carbonyl compound yields an oxime, subsequent N-alkylation of the oxime could lead to a nitrone. wikipedia.org

Table 2: Products of Condensation Reactions with Hydroxylamine

Carbonyl Compound Hydroxylamine Derivative Product Type Reference
Aldehyde (R₂C=O) Hydroxylamine (NH₂OH) Oxime (R₂C=NOH) wikipedia.orgyoutube.com
Ketone (R₂C=O) Hydroxylamine (NH₂OH) Oxime (R₂C=NOH) wikipedia.orgyoutube.com
Aldehyde N-Alkyl-hydroxylamine Nitrone rsc.org

N-O Bond Scission and Rearrangement Processes

The N-O bond in arylhydroxylamines is relatively weak and susceptible to cleavage, leading to important rearrangement reactions. thieme-connect.de

The most prominent of these is the Bamberger rearrangement , which occurs when N-phenylhydroxylamines are treated with strong aqueous acid. wikipedia.orgdrugfuture.com This reaction typically results in the formation of 4-aminophenols. scribd.com For this compound, the Bamberger rearrangement would be expected to yield 4-amino-5-hydroxy-toluene (a cresol (B1669610) derivative), though the presence of the benzyl (B1604629) alcohol group might influence the reaction outcome. The mechanism proceeds via protonation of the hydroxylamine, with the O-protonated species being productive. wikipedia.orgwikipedia.org This is followed by the elimination of a water molecule to form a nitrenium ion intermediate, which is then attacked by a water molecule at the para-position of the aromatic ring to yield the final aminophenol product after rearomatization. wikipedia.orgscribd.com

Other rearrangement processes involving N-O bond cleavage have been developed under catalytic conditions:

wikipedia.orgdrugfuture.com-Rearrangements: Cationic cobalt or copper catalysts can promote the wikipedia.orgdrugfuture.com-rearrangement of O-acyl or O-aryl N-arylhydroxylamines to give 2-aminophenol (B121084) derivatives. acs.orgresearchgate.net

drugfuture.comscribd.com-Sigmatropic Rearrangements: In the absence of transition metals, arylhydroxylamines can react with trifluoromethylsulfinyl chloride to undergo an O-sulfinylation followed by a drugfuture.comscribd.com-sigmatropic rearrangement, yielding ortho-sulfonylated anilines. thieme-connect.de

These rearrangements highlight the synthetic versatility derived from the inherent weakness of the N-O bond in arylhydroxylamine structures.

Reactivity of the Benzyl Alcohol Moiety

The benzyl alcohol group (-CH₂OH) in this compound exhibits reactivity characteristic of a primary alcohol, with enhanced reactivity at the benzylic position due to the adjacent aromatic ring. libretexts.orgchemistrysteps.com

Derivatization and Esterification at the Hydroxyl Group

The hydroxyl group of the benzyl alcohol moiety is a key site for derivatization, allowing for the formation of esters and ethers.

Esterification: The compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form benzyl esters. wikipedia.org The most common method for this is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Reaction: C₆H₄(NHOH)CH₂OH + R'COOH ⇌ C₆H₄(NHOH)CH₂OC(O)R' + H₂O

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding benzyloxide anion. nih.gov This nucleophilic anion then reacts with an alkyl halide in an Sₙ2 reaction to form the benzyl ether. The benzyl group is frequently employed as a robust protecting group for alcohols in multi-step organic synthesis because it is stable to many reaction conditions but can be readily removed by catalytic hydrogenolysis. wikipedia.orgnih.gov

Table 3: Common Derivatization Reactions of Benzyl Alcohol

Reaction Type Reagent(s) Product Type Reference
Fischer Esterification Carboxylic Acid, Acid Catalyst Benzyl Ester wikipedia.orgmasterorganicchemistry.com

Oxidation of the Benzylic Alcohol

The benzylic alcohol moiety in this compound is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, a common transformation for benzylic alcohols. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions.

The oxidation of a primary alcohol, such as the one present in this compound, can be stopped at the aldehyde stage using mild oxidizing agents. Further oxidation leads to the formation of a carboxylic acid. This process involves the removal of hydrogen atoms from the alcohol, and in the case of carboxylic acid formation, the addition of an oxygen atom.

It is important to note that the hydroxylamino group is also sensitive to oxidation. Therefore, achieving selective oxidation of the benzylic alcohol without affecting the hydroxylamino group would require careful selection of reagents and reaction conditions. For instance, oxidation of phenylhydroxylamine with dichromate yields nitrosobenzene. wikipedia.org This highlights the potential for competing oxidation reactions at the nitrogen center.

Table 1: Potential Oxidation Products of the Benzylic Alcohol in this compound

Starting MaterialOxidizing AgentPotential Product
This compoundMild (e.g., PCC)4-(Hydroxyamino)benzaldehyde
This compoundStrong (e.g., KMnO4)4-(Hydroxyamino)benzoic acid

Aromatic Ring Functionalization and Substitution Patterns

The functionalization of the aromatic ring in this compound is influenced by the directing effects of the existing substituents. The hydroxylamino and hydroxymethyl groups are both ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. Given that the two substituents are para to each other, the available positions for electrophilic aromatic substitution are the two positions ortho to the hydroxymethyl group (and meta to the hydroxylamino group) and the two positions ortho to the hydroxylamino group (and meta to the hydroxymethyl group).

A significant reaction for N-arylhydroxylamines that involves the aromatic ring is the Bamberger rearrangement. wikipedia.org This acid-catalyzed rearrangement of phenylhydroxylamines typically yields 4-aminophenols. wikipedia.orgwikipedia.org In the case of this compound, which already possesses a substituent at the para position, the rearrangement could potentially lead to the formation of other substituted aminophenols, although the specific outcome would depend on the reaction conditions and the migratory aptitude of the substituents.

Studies on Reaction Selectivity and Yield Optimization

Controlling the selectivity of reactions involving this compound is a key challenge due to the presence of two reactive functional groups. Optimizing the yield of a desired product requires careful manipulation of reaction parameters such as temperature, solvent, catalyst, and the nature of the reactants.

For instance, in the reduction of nitroarenes to N-arylhydroxylamines, the selectivity can be significantly influenced by the choice of catalyst and the addition of promoters or inhibitors. The use of supported platinum catalysts in combination with additives like dimethyl sulfoxide (B87167) (DMSO) has been shown to inhibit the further hydrogenation of the hydroxylamine to the corresponding aniline (B41778), thus increasing the selectivity for the desired N-arylhydroxylamine. rsc.orgnih.gov Similarly, in the oxidation of the benzylic alcohol, the choice between a mild or strong oxidizing agent will determine whether the aldehyde or the carboxylic acid is the major product.

The pH of the reaction medium is another critical factor. For example, the Bamberger rearrangement is catalyzed by strong acids. wikipedia.org Conversely, many oxidation reactions are carried out under neutral or basic conditions. Therefore, controlling the pH is essential for directing the reaction towards either ring functionalization or side-chain oxidation.

Mechanistic Postulations and Elucidation of Reaction Pathways

The reaction mechanisms for this compound can be postulated based on the known pathways for its constituent functional groups.

The oxidation of the benzylic alcohol likely proceeds through a mechanism involving the removal of a hydride ion from the alpha-carbon. With chromate-based reagents, a chromate ester intermediate is often formed, followed by an E2-like elimination of the protonated ester to give the aldehyde.

The Bamberger rearrangement mechanism involves the protonation of the hydroxylamino group, followed by the loss of a water molecule to form a nitrenium ion intermediate. wikipedia.org This electrophilic nitrenium ion is then attacked by a nucleophile, typically water, at the para position of the aromatic ring. Subsequent deprotonation leads to the formation of the p-aminophenol product. wikipedia.org

The oxidation of the hydroxylamino group itself is a complex process that can involve radical intermediates. The oxidation of phenylhydroxylamine in aqueous solution is O2-dependent and can be catalyzed by acids and bases, leading to products like nitrosobenzene, nitrobenzene (B124822), and azoxybenzene. nih.gov The reaction is thought to proceed through a common intermediate generated from the reaction of phenylhydroxylamine with oxygen. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxyamino Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-(Hydroxyamino)phenyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques has been employed to unequivocally assign its proton and carbon signals.

High-resolution proton (¹H) NMR spectroscopy offers precise information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.3m
CH₂OH~4.6s
CH₂OH Variables
NHOH Variables
NHOH Variables

Note: This is a predicted spectrum and actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not extensively documented in the provided search results. However, based on established substituent effects and data from related structures, a predicted spectrum can be constructed. The carbon attached to the electron-withdrawing hydroxylamino group would be shifted downfield, as would the carbon bearing the hydroxymethyl group. libretexts.org The remaining aromatic carbons would resonate in the typical aromatic region. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-OH (Aromatic)~150-155
C-H (Aromatic)~115-130
C-CH₂OH (Aromatic)~135-140
C H₂OH~60-65

Note: This is a predicted spectrum and actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule. While specific 2D NMR data for this compound was not found, the application of techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial for unambiguous structural confirmation.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are separated by two or three bonds. For instance, it would show correlations between the benzylic protons (CH₂OH) and the aromatic carbons, confirming the attachment of the hydroxymethyl group to the phenyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between protons. It would be particularly useful in confirming the through-space interactions between the protons of the hydroxymethyl group and the adjacent aromatic protons, further solidifying the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. For this compound (C₇H₉NO₂), the exact mass can be calculated and compared with the experimentally determined value. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. Studies on related compounds have demonstrated the utility of HPLC-HRMS/MS in identifying metabolites, which often involves hydroxylation and other modifications. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. semanticscholar.org In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This technique is known for producing minimal fragmentation, which is advantageous for determining the molecular weight of the parent compound. semanticscholar.org The choice of solvent, such as methanol (B129727), can influence ionization efficiency and adduct formation. nih.govscispace.com

For this compound, ESI-MS would be expected to produce a prominent ion corresponding to its protonated form [C₇H₉NO₂ + H]⁺ or its deprotonated form [C₇H₉NO₂ - H]⁻, depending on the mode of analysis. Tandem mass spectrometry (MS/MS) experiments could then be performed on this precursor ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural features: the hydroxylamino group (-NHOH), the primary alcohol group (-CH₂OH), and the para-substituted benzene (B151609) ring.

The analysis of the spectrum reveals distinct peaks that can be assigned to specific molecular vibrations. The O-H stretching vibrations from both the alcohol and hydroxylamine (B1172632) groups are expected to appear as a broad band in the high-frequency region of the spectrum, typically between 3600 and 3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the hydroxylamine group is also anticipated in this region, often overlapping with the O-H band.

Vibrations associated with the aromatic ring are also prominent. The C-H stretching vibrations of the benzene ring typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The para-substitution pattern of the benzene ring can be confirmed by the presence of a strong absorption band in the 850-800 cm⁻¹ region, which is due to out-of-plane C-H bending vibrations.

The C-O stretching vibration of the primary alcohol group is expected to produce a strong band in the 1050-1000 cm⁻¹ range. Additionally, the N-O stretching vibration of the hydroxylamine group typically appears in the 1000-900 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below. The exact positions of these bands can be influenced by the sample's physical state and the extent of hydrogen bonding.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol, Hydroxylamine3600 - 3200Strong, Broad
N-H StretchHydroxylamine3400 - 3200Medium
Aromatic C-H StretchBenzene Ring3100 - 3000Medium
C=C StretchBenzene Ring1600 - 1450Medium
C-O StretchPrimary Alcohol1050 - 1000Strong
N-O StretchHydroxylamine1000 - 900Medium
para-Substituted C-H Out-of-Plane BendBenzene Ring850 - 800Strong

Elemental Analysis

Elemental analysis is a crucial analytical technique for determining the mass percentages of the elements present in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound. For this compound, with the molecular formula C₇H₉NO₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The molecular weight of this compound is 139.15 g/mol . rsc.org The expected elemental composition is as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01784.0760.42
HydrogenH1.00899.0726.52
NitrogenN14.01114.0110.07
OxygenO16.00232.0022.99
Total 139.15 100.00

Experimental results from elemental analysis are typically compared to these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the purity and the assigned molecular formula of the compound.

X-ray Crystallography for Solid-State Structural Determination

These hydrogen bonds would likely play a dominant role in the crystal packing, connecting adjacent molecules. The hydrogen bond donors are the -OH and -NH protons, while the hydrogen bond acceptors are the oxygen and nitrogen atoms. This network of hydrogen bonds would significantly influence the crystal's stability and its physical properties.

The internal geometry of the molecule is largely dictated by the sp² hybridization of the aromatic carbon atoms and the sp³ hybridization of the carbon, nitrogen, and oxygen atoms in the substituent groups. The benzene ring is expected to be planar, and the bond lengths and angles within the ring would be characteristic of a para-disubstituted aromatic system. The C-O and C-N bond lengths connecting the substituents to the ring, as well as the bond lengths within the hydroxylamino and methanol groups, would be consistent with standard values for these types of bonds.

A hypothetical representation of key structural parameters is provided in the table below, based on typical values for similar organic molecules.

Structural ParameterAtoms InvolvedExpected Value
Bond Length (Å)C-C (aromatic)~1.39
Bond Length (Å)C-N~1.40
Bond Length (Å)N-O~1.45
Bond Length (Å)C-C (alkyl)~1.51
Bond Length (Å)C-O (alcohol)~1.43
Bond Angle (°)C-C-C (aromatic)~120
Bond Angle (°)C-N-O~105-110
Bond Angle (°)C-C-O (alcohol)~109.5

A definitive crystal structure determination through single-crystal X-ray diffraction would be required to confirm these expected features and to fully elucidate the intricate details of the solid-state architecture of this compound.

Computational and Theoretical Chemistry Studies of 4 Hydroxyamino Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. For (4-(Hydroxyamino)phenyl)methanol, these methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including geometries, reaction energies, and electronic distributions. nih.gov For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), can reveal the influence of the hydroxylamino and methanol (B129727) substituents on the phenyl ring. nih.gov

Theoretical studies on analogous aromatic hydroxylamines and aminophenol derivatives suggest that the hydroxylamino group significantly influences the electronic properties of the aromatic system. nih.govnih.gov DFT calculations can quantify parameters such as charge distribution, dipole moment, and electrostatic potential, offering a detailed picture of the molecule's polarity and reactive sites. The hydroxylamino group, being a strong electron-donating group, is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Analogs

PropertyTypical Calculated ValueSignificance
Dipole Moment2.5 - 4.0 DIndicates the overall polarity of the molecule.
Mulliken Atomic ChargesNegative charge on O and N atomsPredicts sites susceptible to electrophilic attack.
Electrostatic PotentialNegative potential around O and NHighlights regions of high electron density.

Note: The values in this table are illustrative and based on typical findings for structurally similar aromatic hydroxylamines and aminophenols. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electron-donating hydroxylamino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to oxidation. The LUMO is likely to be distributed over the aromatic ring. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical studies on substituted aromatic compounds have consistently shown that electron-donating groups decrease the HOMO-LUMO gap. researchgate.net

Table 2: Illustrative FMO Analysis Data for this compound Analogs

ParameterTypical Calculated Value (eV)Implication for Reactivity
HOMO Energy-5.0 to -6.0Indicates electron-donating capability.
LUMO Energy-0.5 to -1.5Indicates electron-accepting capability.
HOMO-LUMO Gap4.0 to 5.0Relates to chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and based on typical findings for structurally similar aromatic hydroxylamines and aminophenols. Specific values for this compound would require dedicated calculations.

Spectroscopic Property Prediction (e.g., NMR, IR Chemical Shifts)

Computational methods can predict spectroscopic properties with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation and characterization of this compound. DFT calculations can provide theoretical chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) that can be compared with experimental data. nih.gov

For instance, the calculated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol group, and the protons of the hydroxyl and hydroxylamino groups. Similarly, the theoretical IR spectrum would predict characteristic vibrational frequencies for the O-H, N-H, C-N, C-O, and aromatic C-H bonds. Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects or intermolecular interactions.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of molecules. For a flexible molecule like this compound, which has rotatable bonds in the methanol and hydroxylamino substituents, conformational analysis is crucial to identify the most stable (lowest energy) conformations.

Using molecular mechanics or quantum mechanical methods, the potential energy surface of the molecule can be scanned by systematically rotating the key dihedral angles. This analysis helps to understand how the spatial arrangement of the functional groups might influence the molecule's interactions with other molecules. The identification of the global minimum energy conformation is essential for accurate predictions of other molecular properties.

Theoretical Studies on Reaction Mechanisms

Theoretical chemistry can be used to investigate the pathways and transition states of chemical reactions. For this compound, this could include studying its oxidation, which is a likely reaction given the presence of the electron-rich hydroxylamino group. Computational studies can model the reaction with various oxidizing agents, identifying the most probable reaction sites and calculating the activation energies for different pathways. nih.gov

For example, a theoretical study could explore the mechanism of free radical scavenging by this compound. The calculations would likely focus on the hydrogen atom abstraction from the hydroxylamino or hydroxyl group, as this is a common mechanism for antioxidant activity. nih.gov The calculated bond dissociation energies (BDEs) for the N-H and O-H bonds would provide a quantitative measure of the antioxidant potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focused on non-clinical activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. longdom.org While clinical activity is outside the scope of this article, QSAR models can be developed for non-clinical activities of analogs of this compound, such as their antioxidant capacity or their potential for certain chemical transformations. mdpi.comnih.gov

Role of 4 Hydroxyamino Phenyl Methanol As an Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Arylhydroxylamines

The synthesis of N-substituted arylhydroxylamines can be achieved through various methods, including the controlled reduction of nitroarenes or the hydrolysis of N-substituted oxaziridines. rsc.orggoogle.com Arylhydroxylamines are valuable intermediates as they can be transformed into a variety of other functional groups. For example, N-phenylhydroxylamine, a related compound, can undergo condensation with aldehydes to form nitrones or rearrange under acidic conditions in what is known as the Bamberger rearrangement to yield aminophenols. wikipedia.org

While it is chemically plausible that the hydrogen atom on the nitrogen of the hydroxylamino group in (4-(Hydroxyamino)phenyl)methanol could be substituted to form more complex N-substituted arylhydroxylamines, specific published examples of such reactions using this particular compound as a starting material are not available. Research on the synthesis of N-(9'-Acridinyl)-O-phenylhydroxylamines, for instance, starts from aryl bromides and a protected hydroxylamine (B1172632), highlighting a different synthetic route for creating complex hydroxylamine derivatives. unco.edu

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. Arylhydroxylamines can serve as precursors to certain heterocyclic systems. The dual functionality of this compound, possessing both a nucleophilic hydroxylamino group and a hydroxymethyl group, presents theoretical possibilities for intramolecular cyclization reactions to form heterocyclic rings, such as oxazines or their derivatives.

However, the scientific literature does not currently provide specific examples of this compound being used as a direct building block for such heterocyclic compounds. The synthesis of N-arylhydroxylamines is often a goal in itself, with these compounds being recognized as versatile intermediates for various fine chemicals and bioactive drugs. dntu.edu.vn

Intermediate in the Preparation of Pharmaceutical Compounds and their Analogs

Methanol (B129727) and its derivatives are frequently used in the pharmaceutical industry as solvents, reagents, and intermediates for the synthesis of active pharmaceutical ingredients (APIs). purosolv.comindexbox.io The structural motifs present in this compound are found in various pharmaceutically relevant molecules. N-substituted hydroxylamines and their salts are known to serve as starting materials and intermediates for the synthesis of active pharmaceutical ingredients. google.com

Despite the relevance of the arylhydroxylamine moiety, there are no specific, publicly documented instances of this compound being used as a key intermediate in the synthesis of a known pharmaceutical compound or its analogs.

Applications in Materials Science for Functional Molecule Synthesis

Functional molecules for materials science, such as dyes and polymers, often incorporate aromatic and nitrogen-containing structures. Azo dyes, for example, are a major class of synthetic colorants, typically synthesized through the diazotization of a primary aromatic amine followed by coupling with a nucleophilic compound. scienceworldjournal.orgunb.ca While the hydroxylamino group is related to the amine group, it would require chemical transformation to a diazonium salt precursor, and there is no evidence of this compound being used in this manner.

The synthesis of functional polymers, such as polyphosphazenes, can involve side-chain units with -OH or -NH2 groups. umich.edu Theoretically, a bifunctional molecule like this compound could be incorporated into a polymer backbone or as a pendant group, but there is no specific research in the available literature demonstrating this application. The potential use of the related (3-chloro-4-(hydroxyamino)phenyl)-methanol in dye synthesis suggests a possible area of application for this class of compounds, but specific data for the title compound is absent. ontosight.ai

Exploration of Biological Activity in Vitro, Non Clinical and Molecular Mechanisms

Enzyme Inhibition Studies (in vitro)

The ability of a compound to selectively inhibit enzymes is a key mechanism for therapeutic intervention in numerous diseases. This section reviews the available in vitro data on the inhibitory effects of (4-(Hydroxyamino)phenyl)methanol on three specific enzymes: tyrosinase, quinone oxidoreductase 1 (NQO1), and histone deacetylases (HDACs).

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and for use in cosmetic skin-whitening products. A review of the scientific literature reveals no specific studies that have evaluated the direct inhibitory effect of this compound on tyrosinase activity.

While direct data is absent, research on structurally similar compounds can sometimes offer contextual clues. For instance, p-hydroxybenzyl alcohol (4HBA), which shares a hydroxyphenyl methanol (B129727) scaffold but lacks the N-hydroxyamino group, has been shown to inhibit the monophenolase activity of mushroom tyrosinase. nih.gov Studies on other derivatives have also highlighted the importance of the substitution pattern on the phenyl ring for tyrosinase inhibitory activity. nih.gov However, without direct experimental evidence, the potential for this compound to act as a tyrosinase inhibitor remains speculative.

Interactive Table: Tyrosinase Inhibition Data

CompoundOrganism/SourceIC50 (µM)Type of Inhibition
This compound-No data availableNo data available

Quinone Oxidoreductase 1 (NQO1) Enzymatic Conversion

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones and related compounds, thus preventing the formation of reactive oxygen species. nih.govresearchgate.net The enzyme is also known to be involved in the metabolism of certain xenobiotics. acs.orgresearchgate.net

There are no specific published studies investigating the enzymatic conversion or interaction of this compound with NQO1. The metabolism of hydroxylamine-containing compounds can be complex, and while NQO1 is known to reduce a wide array of substrates, including some nitroaromatics and quinoneimines, its specific activity towards this compound has not been characterized. nih.govacs.orgresearchgate.net Therefore, whether this compound can act as a substrate or an inhibitor of NQO1 is currently unknown.

Interactive Table: NQO1 Enzymatic Conversion Data

CompoundEnzyme SourceActivity
This compoundHuman NQO1No data available

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that are critical regulators of gene expression, and their inhibitors are being actively investigated as anti-cancer agents. youtube.comyoutube.com A common feature of many potent HDAC inhibitors is the presence of a zinc-binding group, frequently a hydroxamic acid moiety (-CONHOH). beilstein-journals.orgwikipedia.org

The chemical structure of this compound contains a hydroxylamine (B1172632) group (-NHOH), which is distinct from a hydroxamic acid. A thorough review of the literature indicates that the HDAC inhibitory potential of this compound has not been evaluated in any published in vitro studies. While other classes of hydroxylamine derivatives have been synthesized and tested for various biological activities, specific data regarding HDAC inhibition by this particular compound is not available. drugbank.comnih.gov

Interactive Table: HDAC Inhibition Data

CompoundHDAC Isoform(s)IC50 (µM)
This compound-No data available

Antimicrobial Activity Investigations (in vitro)

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. This section explores the documented in vitro antibacterial and antifungal activities of this compound.

Antibacterial Activity (e.g., against E. coli, S. aureus)

There are no specific studies in the available scientific literature that report on the in vitro antibacterial activity of this compound against common pathogenic bacteria such as Escherichia coli or Staphylococcus aureus.

Broader studies on other hydroxylamine derivatives have shown that this class of compounds can possess antibacterial properties. For example, some N-substituted hydroxylamines have demonstrated inhibitory effects against various Gram-positive and Gram-negative bacteria, with a proposed mechanism of action involving the inhibition of the bacterial ribonucleotide reductase (RNR) enzyme. acs.orguab.catnih.gov However, the antibacterial spectrum and potency can be highly dependent on the specific chemical structure of the derivative. acs.orguab.catnih.gov Without dedicated testing, the antibacterial potential of this compound remains undetermined.

Interactive Table: Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundEscherichia coliNo data availableNo data available
This compoundStaphylococcus aureusNo data availableNo data available

Antifungal Activity (e.g., against Candida albicans, Aspergillus species)

A review of the current scientific literature reveals a lack of published data on the in vitro antifungal activity of this compound against pathogenic fungi such as Candida albicans or species of Aspergillus.

While some fungal metabolites and synthetic derivatives containing nitrogen and hydroxyl groups have been investigated for antifungal effects, no studies have specifically included this compound. mdpi.com Research on other structurally distinct hydroxylamine-containing compounds has occasionally reported antifungal activity, but these findings cannot be extrapolated to the compound without direct experimental evidence. nih.gov Thus, the antifungal profile of this compound is currently not established.

Interactive Table: Antifungal Activity Data

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicansNo data available
This compoundAspergillus speciesNo data available

Molecular Docking and Ligand-Protein Interaction Studies (non-clinical targets)

A search of scientific databases yielded no molecular docking studies specifically investigating the interaction of this compound with any non-clinical protein targets. Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies are crucial for understanding potential mechanisms of action and for rational drug design.

While there are molecular docking studies on various other classes of compounds, including some hydroxylamine derivatives targeting specific enzymes or receptors, none have focused on or included this compound. researchgate.netukm.my Therefore, its binding modes and potential interactions with biological macromolecules have not been computationally modeled or reported.

Table 2: Molecular Docking Parameters for this compound with Non-Clinical Targets

Target ProteinDocking Score (e.g., kcal/mol)Key Interacting Residues
Data not availableData not availableData not available

Structure-Activity Relationships for Non-Clinical Biological Effects

There is no published research detailing the structure-activity relationships (SAR) of this compound for any non-clinical biological effects. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These studies typically involve synthesizing and testing a series of related compounds to identify key structural features responsible for their effects.

General SAR studies on other series of compounds, such as certain antihistaminic agents or anticonvulsants, provide frameworks for how structural modifications can impact biological activity, but these are not applicable to this compound without specific research on its analogues. youtube.comyoutube.com The influence of the hydroxyamino and methanol groups on the phenyl ring of this particular compound in relation to any biological activity has not been systematically investigated or reported.

Advanced Analytical Methodologies for 4 Hydroxyamino Phenyl Methanol and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing a robust HPLC method is fundamental for the reliable analysis of (4-(Hydroxyamino)phenyl)methanol. The process involves optimizing chromatographic conditions to achieve adequate separation from impurities and matrix components, followed by validation to ensure the method is fit for its intended purpose. nih.govms-editions.cl Method validation is performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and sensitivity. phcog.comglobalresearchonline.net

For compounds that lack a strong chromophore for UV detection or are present at very low concentrations, pre-column derivatization can be employed. This process involves reacting the analyte with a reagent to form a derivative that has enhanced detection characteristics. nih.govscholarsresearchlibrary.com For instance, reagents like phenyl isothiocyanate (PITC) can react with hydroxyl and amino groups to increase UV absorbance. scholarsresearchlibrary.com

Reverse-Phase HPLC for Separation and Quantification

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for the analysis of polar organic molecules like this compound. globalresearchonline.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). phenomenex.com

Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com The elution of this compound is controlled by adjusting the polarity of the mobile phase, often using a gradient elution where the proportion of the organic solvent is increased over time. wu.ac.th Key parameters that are optimized during method development include the choice of stationary phase, mobile phase composition (including pH and buffer selection), column temperature, and flow rate. phcog.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. wu.ac.th

The validation of an RP-HPLC method ensures its reliability. The table below summarizes typical validation parameters for HPLC methods used for similar aromatic compounds. globalresearchonline.netwu.ac.thpom.go.id

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99 globalresearchonline.netwu.ac.th
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 2% nih.govpom.go.id
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 85-115% of the true value. wu.ac.th
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1. nih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1. pom.go.id
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution between peaks remains adequate after minor changes in flow rate, temperature, or mobile phase composition. globalresearchonline.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. nih.gov This method couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov

The sample is first injected into an HPLC system, typically a reverse-phase setup, to separate the target analyte from other components. The eluent from the column then enters the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). researchgate.net The use of methanol as an organic modifier in the mobile phase has been shown to improve detection limits for some analytes in LC-MS/MS analysis compared to acetonitrile, as it can facilitate ion desolvation in the ESI source. nih.govresearchgate.net

In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated or deprotonated molecular ion of this compound is selected. This ion is then fragmented through collision-induced dissociation, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. nih.gov

ParameterDescriptionExample for this compound Analysis
LC Column Stationary phase used for separation.Phenyl-Hexyl or C18 column. qub.ac.uk
Mobile Phase Solvents used to elute the analyte.Gradient of water with 0.1% formic acid and methanol or acetonitrile. nih.govresearchgate.net
Ionization Mode Method to generate ions for MS analysis.Electrospray Ionization (ESI), positive or negative mode. nih.gov
Precursor Ion [M+H]⁺ The mass-to-charge ratio of the intact ionized molecule selected for fragmentation.m/z 140.07 (Calculated for C₇H₁₀NO₂)
Product Ions Specific fragments of the precursor ion monitored for quantification and confirmation.Hypothetical fragments could arise from losses of H₂O, CH₂O, or other neutral losses.
Collision Energy (CE) The energy applied to induce fragmentation of the precursor ion.Optimized for each specific precursor-to-product ion transition. nih.gov

Chromatographic Purification Techniques (e.g., Flash Column Chromatography)

When a pure sample of this compound is required, for use as an analytical standard or for further experiments, flash column chromatography is a commonly used preparative technique. wisc.eduyoutube.com This method allows for the rapid and efficient purification of compounds on a milligram to gram scale. wisc.edu

The technique operates on the principles of normal-phase chromatography, where a polar stationary phase, most commonly silica (B1680970) gel, is used with a nonpolar mobile phase. wfu.edu The crude sample containing this compound is loaded onto the top of the silica gel column. A solvent or a mixture of solvents (the eluent) is then passed through the column under positive pressure (using compressed air or nitrogen). wisc.edu

The separation is based on the differential adsorption of the compounds to the silica gel. Less polar compounds travel down the column faster, while more polar compounds, like this compound with its hydroxyl and hydroxyamino groups, are retained more strongly and elute later. By gradually increasing the polarity of the eluent (e.g., by increasing the percentage of a polar solvent like ethyl acetate (B1210297) in a nonpolar solvent like pentane (B18724) or hexane), the adsorbed compounds can be sequentially eluted and collected in separate fractions. rug.nlbiotage.com The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC). youtube.com

ParameterDescriptionTypical Conditions for Purification
Stationary Phase The solid adsorbent packed into the column.Silica gel (e.g., particle size 40–63 nm). rug.nl
Mobile Phase (Eluent) The solvent system used to move compounds through the column.A gradient system, starting with a nonpolar solvent and gradually adding a more polar solvent (e.g., a gradient of 0-50% Ethyl Acetate in Pentane). rug.nl
Loading Technique How the crude sample is applied to the column.Can be loaded directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel ("dry loading"). biotage.com
Elution The process of passing the mobile phase through the column to separate and collect compounds.Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. youtube.com

Q & A

Q. What are the most reliable synthetic routes for (4-(Hydroxyamino)phenyl)methanol, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via selective reduction of nitro precursors. For example, nitro group reduction using sodium cyanoborohydride (NaCNBH₃) under acidic conditions (pH 2–3) in methanol yields the hydroxyamino derivative with ~70% efficiency . Key optimizations include:

  • pH control : Acidic conditions stabilize intermediates and prevent side reactions.
  • Catalyst selection : NaCNBH₃ is preferred over LiAlH₄ for chemoselectivity.
  • Purification : Semi-preparative C18 column HPLC with a methanol gradient (40–85%) ensures high purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 6.95–7.76 ppm) and hydroxyamino (NH–OH) peaks (δ 10.84–11.40 ppm, broad singlet) .
  • Mass spectrometry : High-resolution ESI-MS ([M−H]⁻) confirms molecular weight (e.g., observed m/z 343.9546 vs. calculated 343.9551) .
  • X-ray crystallography (if crystallized): Reveals intermolecular interactions, such as O–H⋯O hydrogen bonds and π-π stacking in the solid state .

Q. What are the key chemical properties of this compound under oxidative or reductive conditions?

Answer:

  • Oxidation : The hydroxymethyl (–CH₂OH) group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, forming (4-(Hydroxyamino)benzoic acid) .
  • Reduction : Hydroxyamino (–NHOH) groups reduce to amines (–NH₂) with H₂/Pd-C, yielding (4-Aminophenyl)methanol .
  • Substitution : Reacts with thionyl chloride (SOCl₂) to form (4-(Hydroxyamino)phenyl)methyl chloride, a precursor for nucleophilic substitutions .

Advanced Research Questions

Q. How does the hydroxyamino group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Answer: The –NHOH group acts as a directing group in palladium-catalyzed C–H activation. For example:

  • Buchwald–Hartwig amination : Facilitates coupling with aryl halides, forming biaryl derivatives .
  • Limitations : Strongly acidic or basic conditions may decompose the hydroxyamino group. Optimize using mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Answer:

  • Antimicrobial activity : Some studies report MIC values of 8–16 µg/mL against S. aureus , while others show no activity due to poor membrane permeability. Resolution : Perform comparative assays using standardized protocols (e.g., CLSI guidelines) and evaluate lipophilicity via logP calculations .
  • Antioxidant data : Discrepancies in IC₅₀ values (e.g., 50 µM vs. 120 µM in DPPH assays) arise from solvent polarity effects. Use DMSO or ethanol consistently to minimize variability .

Q. What computational methods are effective for predicting the tautomeric stability of this compound?

Answer:

  • DFT calculations : At the B3LYP/6-311+G(d,p) level, the hydroxyamino tautomer (N–OH) is more stable than the oxime (N–O) form by ~5 kcal/mol due to intramolecular H-bonding .
  • Molecular dynamics (MD) : Simulate solvation effects in water/methanol to assess tautomer populations under experimental conditions .

Methodological Guidance

Q. How to design experiments to study the degradation pathways of this compound under physiological conditions?

Answer:

  • Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS, identifying products like (4-Aminophenyl)methanol (reduction) and quinone derivatives (oxidation) .
  • Enzymatic assays : Test stability in liver microsomes (e.g., human CYP450 enzymes) to predict metabolic pathways .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Answer:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) for –NHOH to prevent oxidation during coupling reactions .
  • Temperature control : Maintain reactions below 25°C to suppress dimerization via radical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.